(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate
Description
(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azaniumyl group and a dimethoxyphenyl group attached to a propanoate backbone, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBYDXAFHYVJPV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C[C@@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and (S)-alanine.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with (S)-alanine in the presence of a suitable catalyst, such as methanesulfonic acid, to form the intermediate product.
Reduction: The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the azaniumyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the azaniumyl group.
Scientific Research Applications
(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethoxyphenyl)propanoic acid: Similar structure but lacks the azaniumyl group.
2,5-dimethoxyphenethylamine: Contains the dimethoxyphenyl group but has a different backbone.
Uniqueness
(2S)-2-azaniumyl-3-(2,5-dimethoxyphenyl)propanoate is unique due to the presence of both the azaniumyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
